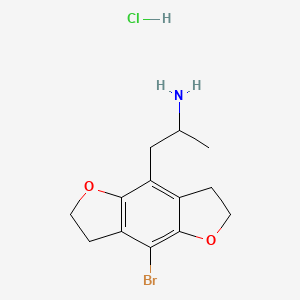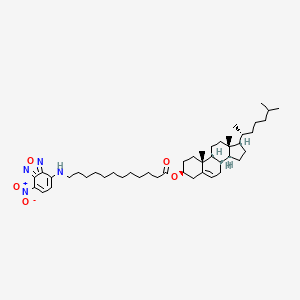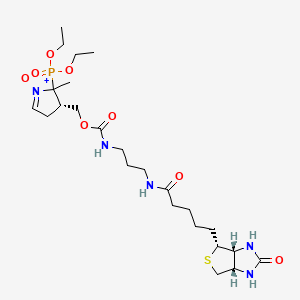
3C-B-fly (hydrochloride)
概要
説明
3C-B-Fly (塩酸塩) は、フェネチルアミン系化合物に属する合成化合物です。これは、2C-B-Fly の α-メチル化アナログであり、4-ブロモ-2,5-ジメトキシアンフェタミンのジヒドロフランアナログです。 この化合物は、潜在的な向精神作用で知られており、主に法医学および研究環境で使用されています .
科学的研究の応用
3C-B-Fly (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its potential interactions with serotonin receptors, particularly 5-HT2A and 5-HT2C receptors.
Medicine: Research is ongoing to understand its potential therapeutic effects and toxicological properties.
Industry: It is used in the development of new psychoactive substances and forensic toxicology.
Safety and Hazards
作用機序
3C-B-Fly (塩酸塩) の正確な作用機序は完全には解明されていません。脳内のセロトニン受容体、特に 5-HT2A 受容体と 5-HT2C 受容体と相互作用すると仮定されています。 この相互作用は、他の幻覚作用のあるフェネチルアミンと同様に、知覚と気分の変化につながる可能性があります.
6. 類似の化合物との比較
3C-B-Fly (塩酸塩) は、ジヒドロフラン環系と α-メチル基により独特です。類似の化合物には以下が含まれます。
2C-B-Fly: 同様の向精神作用を持つ非メチル化アナログ。
4-ブロモ-2,5-ジメトキシアンフェタミン: 5-HT2A 受容体と 5-HT2C 受容体の強力なアゴニスト。
ブロモ-ドラゴンフライ: 同様の構造を持つ別のフェネチルアミン誘導体ですが、薬理学的特性は異なります.
これらの化合物は、構造的類似性を共有していますが、特定の化学的性質と効果が異なります。
生化学分析
Biochemical Properties
3C-B-fly (hydrochloride) interacts with various biomolecules, particularly targeting serotonin receptors. It is a potent agonist of the 5-HT2A and 5-HT2C receptors . These receptors are G protein-coupled receptors that play a crucial role in neurotransmission. The interaction of 3C-B-fly (hydrochloride) with these receptors leads to the activation of intracellular signaling pathways, influencing various physiological responses .
Cellular Effects
3C-B-fly (hydrochloride) affects different types of cells by modulating cell signaling pathways. It influences the function of neurons by altering neurotransmitter release and receptor activity. This compound can impact gene expression and cellular metabolism, leading to changes in cell function . The effects on cell signaling pathways can result in altered neuronal activity, which may contribute to its hallucinogenic properties .
Molecular Mechanism
The molecular mechanism of 3C-B-fly (hydrochloride) involves its binding to serotonin receptors, particularly 5-HT2A and 5-HT2C . Upon binding, it activates these receptors, leading to the initiation of intracellular signaling cascades. This activation can result in changes in gene expression, enzyme activity, and neurotransmitter release. The compound’s ability to modulate these molecular processes underlies its effects on cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3C-B-fly (hydrochloride) can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3C-B-fly (hydrochloride) can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to 3C-B-fly (hydrochloride) can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3C-B-fly (hydrochloride) in animal models are dose-dependent. At lower doses, the compound may produce mild behavioral changes, while higher doses can lead to more pronounced effects, including hallucinations and altered perception . Toxic or adverse effects may occur at high doses, highlighting the importance of careful dosage control in research settings .
Metabolic Pathways
3C-B-fly (hydrochloride) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding the metabolic pathways of 3C-B-fly (hydrochloride) is crucial for elucidating its pharmacokinetics and potential effects on the body .
Transport and Distribution
Within cells and tissues, 3C-B-fly (hydrochloride) is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The transport and distribution of 3C-B-fly (hydrochloride) are important factors in determining its pharmacological effects .
Subcellular Localization
The subcellular localization of 3C-B-fly (hydrochloride) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within various cellular compartments. Understanding the subcellular localization of 3C-B-fly (hydrochloride) is essential for elucidating its mechanism of action .
準備方法
3C-B-Fly (塩酸塩) の合成には、いくつかのステップが含まれます。
出発物質: 合成は、適切なフェネチルアミン誘導体から始まります。
臭素化: フェネチルアミン誘導体は、臭素化を受けて、所望の位置に臭素原子を導入します。
環化: 臭素化された中間体は、次に環化を受けて、ジヒドロフラン環系を形成します。
メチル化: 得られた化合物は、メチル化を受けて、α-メチル基を導入します。
3. 化学反応の分析
3C-B-Fly (塩酸塩) は、さまざまな化学反応を受けます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して実施することができます。
置換: この化合物中の臭素原子は、求核置換反応を使用して、他の官能基で置換することができます。
加水分解: この化合物は、酸性または塩基性条件下で加水分解を受けて、対応するフェネチルアミン誘導体を与えることができます.
これらの反応で使用される一般的な試薬および条件には、ジクロロメタン、メタノール、エタノールなどの有機溶媒と、パラジウム炭素などの触媒が含まれます。
4. 科学研究への応用
3C-B-Fly (塩酸塩) は、いくつかの科学研究への応用があります。
化学: これは、類似の化合物の同定と定量化のための分析化学における標準物質として使用されます。
生物学: この化合物は、セロトニン受容体、特に 5-HT2A 受容体と 5-HT2C 受容体との潜在的な相互作用について研究されています。
医学: その潜在的な治療効果と毒性学的特性を理解するための研究が進められています。
化学反応の分析
3C-B-Fly (hydrochloride) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon.
類似化合物との比較
3C-B-Fly (hydrochloride) is unique due to its dihydrofuran ring system and α-methyl group. Similar compounds include:
2C-B-Fly: A non-methylated analog with similar psychoactive effects.
4-Bromo-2,5-dimethoxyamphetamine: A potent agonist of 5-HT2A and 5-HT2C receptors.
Bromo-DragonFLY: Another phenethylamine derivative with a similar structure but different pharmacological properties.
These compounds share structural similarities but differ in their specific chemical properties and effects.
特性
IUPAC Name |
1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h7H,2-6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXVNBHFUWKZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2CCOC2=C(C3=C1OCC3)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342708 | |
| Record name | 8-Bromo-2,3,6,7-tetrahydro-alpha-methyl-benzo(1,2-b:4,5-b')difuran-4-ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178557-19-2 | |
| Record name | 3c-b-Fly hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178557192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromo-2,3,6,7-tetrahydro-alpha-methyl-benzo(1,2-b:4,5-b')difuran-4-ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3C-B-FLY HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3JD6TCZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)










![N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide](/img/structure/B592808.png)
![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)
